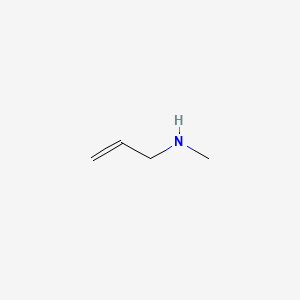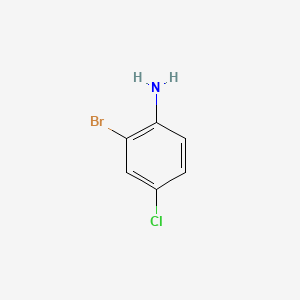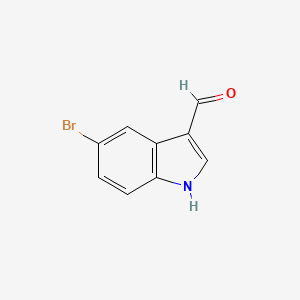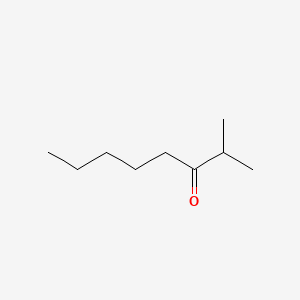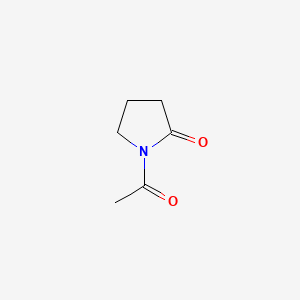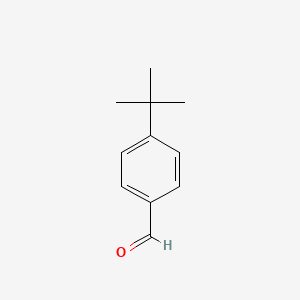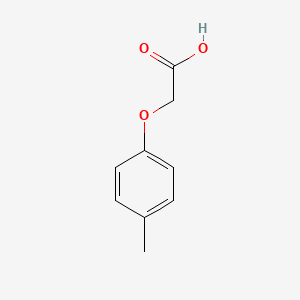![molecular formula C11H14O2 B1265602 乙酮,1-[4-(1-羟基-1-甲基乙基)苯基]- CAS No. 54549-72-3](/img/structure/B1265602.png)
乙酮,1-[4-(1-羟基-1-甲基乙基)苯基]-
描述
Synthesis Analysis
The synthesis of similar compounds, like 1-[2-(2-hydroxyalkyl)phenyl]ethanone, involves protecting carboxylic acids with photoremovable protecting groups. These groups can be photolyzed to release the acid with high yields, demonstrating a methodological approach to manipulating the compound's functional groups for further chemical modifications (Walters N. Atemnkeng et al., 2003).
Molecular Structure Analysis
The molecular structure of Ethanone derivatives has been characterized by various techniques, including X-ray diffraction and density functional theory (DFT) calculations. Such studies reveal the compound's isomeric structures and the impact of solvent polarity on their energetic behaviors, highlighting strong intramolecular hydrogen bonding and molecular electrostatic potential analyses (Șahin et al., 2011).
Chemical Reactions and Properties
Ethanone derivatives undergo various chemical reactions, including condensation with aldehydes to form substituted chalcone derivatives. These derivatives exhibit antimicrobial activity against several bacterial species, indicating the compound's functional versatility and potential application in medicinal chemistry (Hitesh Dave et al., 2013).
Physical Properties Analysis
Polymorphism and phase transitions of Ethanone derivatives have been studied, revealing differences in packing schemes and relative stabilities of polymorphs. These studies provide insight into the material's physical characteristics and its applications in designing phase-transition materials (S. Suarez et al., 2017).
Chemical Properties Analysis
The chemical properties of Ethanone derivatives, such as Schiff base compounds, have been explored through spectroscopic investigations and computational studies. These studies shed light on the stability, hydrogen bonding nature, and solvent-dependent tautomerism of the compounds, enhancing our understanding of their chemical behavior and potential applications (Ayoub Kanaani et al., 2015).
科学研究应用
分子对接和ADMET研究
- 抗菌特性:与所请求的化合物相似的乙酮,1-(2-羟基-5-甲基苯基)已证明具有显着的抗菌特性。它对金黄色葡萄球菌特别有效,显示出对细菌生存至关重要的各种蛋白质具有有希望的结合亲和力。该化合物符合利平斯基的五项规则,表明其具有良好的药代动力学性质(Satya, V., & Aiswariya, 2022)。
衍生物的合成和抗菌活性
- 用于抗菌的衍生物合成:所请求化合物的衍生物,如1-(2-羟基-3,5-双((3-亚氨基-3H-1,2,4-二噻唑-5基)氨基)苯基)乙酮,已被合成用于抗菌应用。此类衍生物对革兰氏阳性和革兰氏阴性菌表现出显着的活性,突出了该化合物在药物应用中的多功能性(Wanjari, 2020)。
羧酸的光致去除保护基团
- 光敏保护剂:该化合物的变体1-[2-(2-羟基烷基)苯基]乙酮已被用作羧酸的光致去除保护基团。此应用在有机合成中至关重要,其中保护基团是防止在特定官能团处发生不希望的反应的关键(Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003)。
血小板聚集抑制活性
- 抗凝血特性:与所请求的化合物密切相关的芍药酚(1-(2-羟基-4-甲氧基苯基)乙酮)及其类似物已被研究其抗血小板聚集特性。这项研究表明在预防血栓形成中的潜在应用,这有利于心血管疾病的管理(Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999)。
抗炎活性
- 消炎:结构相似的苯基二聚体化合物已表现出显着的抗炎活性。这些发现为基于乙酮,1-[4-(1-羟基-1-甲基乙基)苯基]-结构的修饰开发新的抗炎药开辟了道路(Singh, Dowarah, Tewari, & Geiger, 2020)。
属性
IUPAC Name |
1-[4-(2-hydroxypropan-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(12)9-4-6-10(7-5-9)11(2,3)13/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWFTBWCKTBQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021611 | |
| Record name | 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | |
CAS RN |
54549-72-3 | |
| Record name | Ethanone, 1-(4-(1-hydroxy-1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(1-Hydroxy-1-methylethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(2-hydroxypropan-2-yl)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



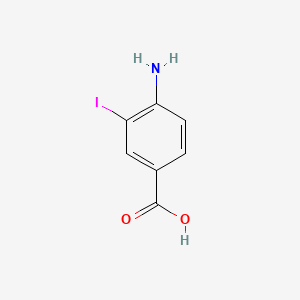
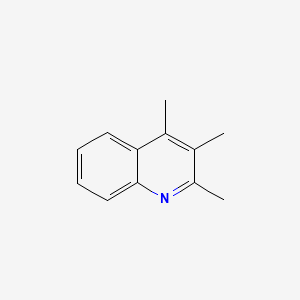
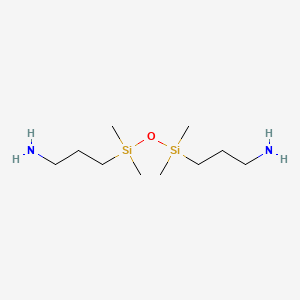
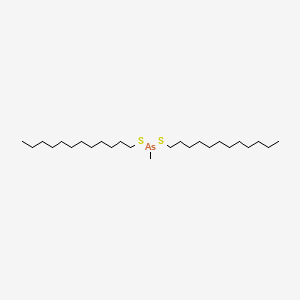
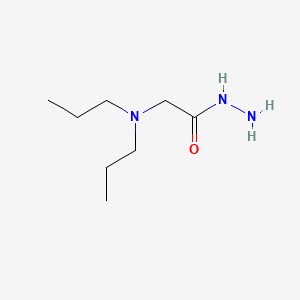
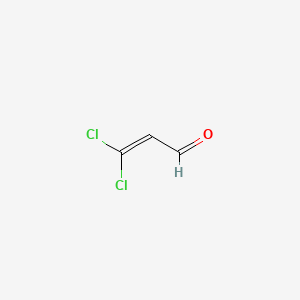
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)
